N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide
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Overview
Description
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a methoxyphenyl group, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinone ring, followed by the introduction of the methoxyphenyl group and the pyridine carboxamide moiety. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing waste and production costs. The reaction conditions are optimized for temperature, pressure, and reaction time to achieve the best results.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidinone derivatives, methoxyphenyl compounds, and pyridine carboxamides. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c1-29-20-4-2-3-19(13-20)26-14-18(12-22(26)27)25-23(28)17-5-8-24-21(11-17)31-15-16-6-9-30-10-7-16/h2-5,8,11,13,16,18H,6-7,9-10,12,14-15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQNXUQDOBRIMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=CC(=NC=C3)OCC4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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